molecular formula C22H21N3O7S2 B2477002 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide CAS No. 681833-70-5

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide

Cat. No. B2477002
M. Wt: 503.54
InChI Key: RFLHVCSHUDRWND-ODLFYWEKSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has a butanamide group, which is a carboxylic acid derivative, and a nitrophenyl group, which is a benzene ring with a nitro group (-NO2) attached.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazolidine ring might be formed through a cyclization reaction, while the nitrophenyl group could be introduced through a nitration reaction. However, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazolidine ring, for example, would introduce some ring strain, which could affect the compound’s reactivity. The nitrophenyl group is a strong electron-withdrawing group, which would also influence the compound’s chemical behavior.



Chemical Reactions Analysis

Again, without specific information on this compound, it’s hard to predict its reactivity. However, we can make some general predictions based on its structure. For example, the nitro group in the nitrophenyl group could potentially be reduced to an amino group. The thiazolidine ring might also undergo ring-opening reactions under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the nitro group or the amide group) would likely make this compound relatively polar, affecting its solubility in different solvents. Its melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces it can form.


Scientific Research Applications

Thiazolidin-4-Ones: Biological Activities and Applications

Thiazolidin-4-ones are a class of heterocyclic compounds known for their wide range of biological activities. They serve as a key pharmacophore in medicinal chemistry due to their efficacy in treating various diseases. The bioactivity of thiazolidin-4-ones includes antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. These activities are influenced by the substitution patterns on the thiazolidin-4-one nucleus, allowing for the optimization of drug agents (Mech, Kurowska, & Trotsko, 2021).

Synthetic Approaches and Green Methodologies

The synthesis and functionalization of 1,3-thiazolidin-4-ones and their derivatives have been explored, with advancements in green chemistry methodologies. These synthetic approaches aim at improving environmental sustainability while maintaining or enhancing the biological efficacy of the compounds. The 1,3-thiazolidin-4-one nucleus and its derivatives, such as glitazones and rhodanines, have shown great promise in medicinal chemistry with potential activities against various diseases (Santos, Jones Junior, & Silva, 2018).

Safety And Hazards

Without specific information on this compound, it’s impossible to provide accurate safety and hazard information. However, as a general rule, all chemicals should be handled with appropriate safety precautions.


Future Directions

Future research on this compound would likely involve elucidating its physical and chemical properties, exploring its reactivity, and potentially investigating its biological activity. This could involve a variety of experimental techniques, ranging from NMR spectroscopy to X-ray crystallography.


I hope this general analysis is helpful. For a more detailed analysis, I would recommend consulting a chemist or accessing chemical databases with more specific information on this compound. Please note that this analysis is based on the structure of the compound and general chemical principles, and may not accurately reflect the actual properties or behavior of the compound.


properties

IUPAC Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S2/c1-31-17-8-5-13(10-18(17)32-2)11-19-21(28)24(22(33)34-19)9-3-4-20(27)23-15-7-6-14(25(29)30)12-16(15)26/h5-8,10-12,26H,3-4,9H2,1-2H3,(H,23,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHVCSHUDRWND-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide

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